molecular formula C11H13NO2 B069554 (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone CAS No. 168297-84-5

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Cat. No. B069554
M. Wt: 191.23 g/mol
InChI Key: HSQRCAULDOQKPF-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone involves a multi-step process starting from the corresponding α-amino acid. The amino acid undergoes esterification followed by Grignard addition to yield a 1,2-amino alcohol, which is then cyclized to the oxazolidinone. This methodology allows for the preparation of various substituted oxazolidinones, demonstrating the compound's versatility as a chiral auxiliary in asymmetric synthesis (Krein & Lowary, 2002).

Molecular Structure Analysis

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone exhibits a molecular weight of 191.23, with its structure confirmed by various analytical techniques, including 1H NMR, 13C NMR, IR, GCMS, and chiral HPLC. The incorporation of a gem-dimethyl group at the 5-position biases the conformation of the adjacent C(4)-stereodirecting group, enhancing stereocontrol in synthetic applications (Bull et al., 2006).

Scientific Research Applications

Novel Antimicrobial Agents

Oxazolidinones represent a novel chemical class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, shows promising results as an alternative treatment for serious infections due to resistant gram-positive organisms. This suggests the potential for derivatives like (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone to contribute to novel antimicrobial therapies (Diekema & Jones, 2000).

Enhanced Antibacterial Agents

Significant efforts have been made to develop oxazolidinone-based antibacterial agents with improved biological profiles. Research by private companies has aimed to identify key features responsible for activity, leading to a considerable number of oxazolidinone derivatives under study. This ongoing research indicates the potential for new oxazolidinone compounds, including (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, to reach the market with improved antibacterial activity (Poce et al., 2008).

Combating Drug-Resistant Infections

The oxazolidinone class, through derivatives like tedizolid and linezolid, has been instrumental in treating skin and soft tissue infections, including those resistant to linezolid. The efficacy of these derivatives in clinical trials highlights the critical role of oxazolidinone compounds in addressing the challenge of severe Gram-positive infections, suggesting a broader application scope for (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone in similar contexts (Bouza et al., 2018).

Future Directions in Antimicrobial Therapy

The development of oxazolidinone-containing hybrids has been a strategic approach to creating novel anti-MRSA (methicillin-resistant Staphylococcus aureus) agents. By combining oxazolidinone with other antibacterial pharmacophores, researchers aim to develop compounds with multiple target interactions or to counterbalance known side effects. This approach underlines the potential for (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone to be part of innovative solutions against multidrug-resistant Gram-positive pathogens (Jiang et al., 2020).

properties

IUPAC Name

(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQRCAULDOQKPF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370009
Record name (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

CAS RN

168297-84-5
Record name (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
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